molecular formula C8H5ClF2O2 B8355288 2-(4-Chloro-2,5-difluorophenyl)acetic acid

2-(4-Chloro-2,5-difluorophenyl)acetic acid

Cat. No. B8355288
M. Wt: 206.57 g/mol
InChI Key: MRZBDTJBEOXEML-UHFFFAOYSA-N
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Patent
US09409886B2

Procedure details

Diethyl 2-(4-chloro-2,5-difluorophenyl)malonate (330 mg, 1.08 mmol) was dissolved in EtOH (1 mL), and then NaOH (0.6 mL, 5N) was added. The resulting solution was stirred at ambient for 12 hours. At this time, the reaction mixture was heated to 60° C. for 3 hours, after which it was acidified to a pH of 1 with HCl (1N). The reaction was diluted with water (1 mL) and then extracted twice with diethyl ether. The combined organics were dried over magnesium sulfate, filtered and concentrated to give 2-(4-chloro-2,5-difluorophenyl)acetic acid which was used without further purification.
Name
Diethyl 2-(4-chloro-2,5-difluorophenyl)malonate
Quantity
330 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([F:8])=[CH:6][C:5]([CH:9](C(OCC)=O)[C:10]([O:12]CC)=[O:11])=[C:4]([F:20])[CH:3]=1.[OH-].[Na+].Cl>CCO.O>[Cl:1][C:2]1[C:7]([F:8])=[CH:6][C:5]([CH2:9][C:10]([OH:12])=[O:11])=[C:4]([F:20])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Diethyl 2-(4-chloro-2,5-difluorophenyl)malonate
Quantity
330 mg
Type
reactant
Smiles
ClC1=CC(=C(C=C1F)C(C(=O)OCC)C(=O)OCC)F
Name
Quantity
1 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0.6 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
1 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at ambient for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted twice with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
ClC1=CC(=C(C=C1F)CC(=O)O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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